molecular formula C16H13BrCl2N2O2 B2552854 N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide CAS No. 320417-74-1

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide

Cat. No.: B2552854
CAS No.: 320417-74-1
M. Wt: 416.1
InChI Key: QQULNPQQAGCGFI-ZBKNUEDVSA-N
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Description

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide (CAS 477851-54-0) is a synthetic propanamide derivative characterized by a 4-bromophenyl group and a 3,4-dichlorobenzyl-substituted oxyimino moiety. Its molecular formula is C₁₆H₁₂Cl₄N₂O₂, with a molecular weight of 406.1 g/mol and a purity ≥95% . Discontinuation of commercial availability suggests challenges in synthesis or application .

Properties

IUPAC Name

(3Z)-N-(4-bromophenyl)-3-[(3,4-dichlorophenyl)methoxyimino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrCl2N2O2/c17-12-2-4-13(5-3-12)21-16(22)7-8-20-23-10-11-1-6-14(18)15(19)9-11/h1-6,8-9H,7,10H2,(H,21,22)/b20-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQULNPQQAGCGFI-ZBKNUEDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC=NOCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)C/C=N\OCC2=CC(=C(C=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide typically involves the following steps:

    Formation of the oxime: The starting material, 3-(3,4-dichlorobenzyl)oxypropanal, is reacted with hydroxylamine hydrochloride to form the oxime.

    Amidation: The oxime is then reacted with 4-bromoaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxime group.

    Reduction: Reduction reactions could target the oxime group, converting it to an amine.

    Substitution: The bromine atom on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Products may include nitroso derivatives.

    Reduction: Products may include amine derivatives.

    Substitution: Products may include substituted phenyl derivatives.

Scientific Research Applications

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide may have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation as a potential therapeutic agent.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Aromatic Moieties

(a) Positional Isomerism in Chlorine Substitution
  • Example: (3Z)-N-(4-Bromophenyl)-3-{[(2,4-dichlorophenyl)methoxy]imino}propanamide (CAS 320417-72-9) Key Difference: 2,4-Dichlorobenzyl group instead of 3,4-dichlorobenzyl. Impact: Altered electronic and steric properties due to chlorine positional isomerism. Molecular weight increases slightly to 416.10 g/mol . Synthesis: Similar amide coupling methods, but positional isomerism may affect reaction yields or purification steps.
(b) Methoxy vs. Bromo/Halogen Substitutions
  • Example: (E)-N-(3,4-Dichlorobenzyl)-3-(4-methoxyphenyl)-2-[[(tetrahydro-2H-pyran-2-yl)oxy]imino}propanamide (43-THP) Key Difference: 4-Methoxyphenyl group replaces 4-bromophenyl, with a tetrahydro-2H-pyran-2-yl (THP) protecting group on the imino oxygen. The THP group increases molecular weight and may require deprotection for bioactivity. Yield: 87% .
(c) Chromenyloxy Substituents
  • Example: N-(4-Bromophenyl)-3-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)propanamide (VIj) Key Difference: Chromenyloxy group replaces the dichlorobenzyloxyimino moiety. Impact: Extended conjugation from the chromene ring increases molecular weight (494 g/mol) and may enhance UV absorption. Synthesis yield drops to 40%, indicating steric challenges .

Physicochemical and Pharmacological Properties

(a) Molecular Weight and Solubility
  • The target compound (406.1 g/mol ) is smaller than chromenyl derivatives (e.g., VIj, 494 g/mol ), favoring better membrane permeability.
(c) Thermal Stability
  • VIj has a high melting point (223–224°C ), indicating crystalline stability, whereas THP-protected compounds are isolated as solids or gums .

Biological Activity

N-(4-bromophenyl)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanamide is a compound of significant interest due to its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, including antimicrobial, anticancer, and other pharmacological effects.

Structural Characteristics

The molecular formula of this compound is C16H13BrCl2N2O2C_{16}H_{13}BrCl_2N_2O_2. The compound features a bromophenyl group and a dichlorobenzyl moiety linked through an imino group. This unique structure contributes to its biological activity.

Table 1: Structural Information

PropertyValue
Molecular Weight396.6 g/mol
Chemical StructureChemical Structure
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromobenzenamine with 3-(3,4-dichlorobenzyl)oxime in the presence of appropriate coupling agents. This method allows for the efficient formation of the desired compound with high yields.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial activity. In a study evaluating various derivatives, it was found that several compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria as well as fungi.

Minimum Inhibitory Concentrations (MICs) were determined for various derivatives at concentrations ranging from 50 to 1600 µg/mL. The MIC values for related compounds were reported between 100-400 µg/mL .

Anticancer Activity

Several studies have explored the anticancer potential of similar compounds. For instance, derivatives containing the urea group have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with cellular signaling pathways and induction of apoptosis in cancer cells .

Case Study:

A study conducted on a series of urea derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines, including HT-29 (colon cancer) and TK-10 (renal cancer). The most potent derivatives achieved IC50 values in the nanomolar range .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancerous cells. The presence of halogen atoms (bromine and chlorine) enhances the lipophilicity and overall bioactivity of the compound.

  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anticancer Mechanism : May include induction of apoptosis through caspase activation or inhibition of proliferation signaling pathways.

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